molecular formula C25H29FN2O B15623629 BM635

BM635

Número de catálogo: B15623629
Peso molecular: 392.5 g/mol
Clave InChI: NEEGNYKRJDHJNX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BM635 is a useful research compound. Its molecular formula is C25H29FN2O and its molecular weight is 392.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-[[1-(4-fluorophenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrol-3-yl]methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN2O/c1-18(2)20-4-6-21(7-5-20)25-16-22(17-27-12-14-29-15-13-27)19(3)28(25)24-10-8-23(26)9-11-24/h4-11,16,18H,12-15,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEGNYKRJDHJNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)C(C)C)CN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: BM635 - An Analysis of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

Initial Search and Identification:

An extensive search for the chemical entity "BM635" has revealed that this identifier does not correspond to a known chemical compound in publicly accessible scientific databases. Instead, "this compound" is consistently identified as a Huawei EchoLife this compound WiMAX CPE , a wireless broadband router.[1][2][3][4][5] This device is designed for wireless internet access and routing functions, operating on the WiMAX network.[1]

Absence of Chemical and Biological Data:

Due to "this compound" being a designation for an electronic device, there is no associated chemical structure, nor are there any published experimental data, signaling pathways, or pharmacological properties to report. The core requirements of the requested technical guide, including data on chemical properties, experimental protocols, and signaling pathway diagrams, cannot be fulfilled as the subject is not a molecule or drug candidate.

The identifier "this compound" refers to a piece of networking hardware and not a chemical substance. Therefore, the creation of an in-depth technical guide or whitepaper on its chemical structure and properties is not possible. All available information points to "this compound" as a product model name in the telecommunications sector. For researchers, scientists, and drug development professionals, it is crucial to ensure that compound identifiers are accurate and correspond to chemical entities in relevant databases to obtain meaningful scientific information.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of BM635 against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BM635 is a potent pyrrole-based inhibitor of the essential Mycobacterium tuberculosis (Mtb) membrane protein MmpL3 (Mycobacterial Membrane Protein Large 3). MmpL3 is crucial for the transport of trehalose (B1683222) monomycolate (TMM), a key precursor for the synthesis of mycolic acids which are vital components of the mycobacterial cell wall. By inhibiting MmpL3, this compound disrupts cell wall formation, leading to bacterial death. This compound has demonstrated significant in vitro activity against drug-susceptible, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mtb, highlighting its potential as a novel anti-tuberculosis agent.

These application notes provide detailed protocols for the in vitro evaluation of this compound, including determination of its minimum inhibitory concentration (MIC), assessment of cytotoxicity, and evaluation of its intracellular activity within macrophages.

Data Presentation

Table 1: In Vitro Activity of this compound and a Potent Analogue against M. tuberculosis
CompoundM. tuberculosis StrainMIC (µM)Reference
This compound analogueDrug-Sensitive0.15[1][2]
Rifampicin (Control)H37Rv (Drug-Sensitive)0.002 - 0.008
Rifampicin (Control)MDR Strains> 16 µg/mL[3]
Rifampicin (Control)XDR Strains> 16 µg/mL

Note: Data for a potent analogue of this compound, 4-((1-isopropyl-5-(4-isopropylphenyl)-2-methyl-1H-pyrrol-3-yl)methyl)morpholine, is presented as a surrogate for this compound's activity against drug-sensitive strains. MIC values for Rifampicin are provided for comparison.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This protocol outlines the determination of the MIC of this compound against M. tuberculosis H37Rv and other strains. The assay is based on the reduction of the Alamar Blue reagent by metabolically active mycobacteria.

Materials:

  • Mycobacterium tuberculosis strains (e.g., H37Rv, MDR, XDR)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol (B35011) and 10% ADC (Albumin-Dextrose-Catalase)

  • This compound

  • Rifampicin (positive control)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile 96-well flat-bottom plates

  • Alamar Blue reagent

  • Sterile distilled water

  • Incubator at 37°C

Procedure:

  • Preparation of M. tuberculosis Inoculum:

    • Culture M. tuberculosis in Middlebrook 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.8).

    • Dilute the culture in 7H9 broth to a final concentration of approximately 1 x 10⁵ colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform two-fold serial dilutions of this compound in 7H9 broth in a separate 96-well plate to achieve a range of desired concentrations (e.g., from 64 µM to 0.03 µM).

    • Prepare similar dilutions for the Rifampicin control.

  • Assay Plate Setup:

    • Add 100 µL of 7H9 broth to all wells of a sterile 96-well plate.

    • Add 100 µL of the appropriate drug dilutions to the corresponding wells.

    • Add 100 µL of the prepared M. tuberculosis inoculum to each well.

    • Include control wells: "no drug" (inoculum only) and "no bacteria" (broth only).

  • Incubation:

    • Seal the plates and incubate at 37°C for 7 days.

  • Addition of Alamar Blue and Reading:

    • After incubation, add 20 µL of Alamar Blue reagent to each well.

    • Re-incubate the plates at 37°C for 24 hours.

    • Observe the color change. A blue color indicates inhibition of growth, while a pink color indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Cytotoxicity Assessment using MTT Assay

This protocol describes the evaluation of the cytotoxic effects of this compound on a mammalian cell line (e.g., HepG2) to determine the 50% inhibitory concentration (IC₅₀).

Materials:

  • HepG2 cells (or other suitable mammalian cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Incubator at 37°C with 5% CO₂

Procedure:

  • Cell Seeding:

    • Culture HepG2 cells to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed 1 x 10⁴ cells in 100 µL of medium per well in a 96-well plate.

    • Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include untreated control wells (medium with DMSO) and blank wells (medium only).

    • Incubate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • The IC₅₀ value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Intracellular Activity against M. tuberculosis in Macrophages

This protocol assesses the ability of this compound to inhibit the growth of M. tuberculosis within macrophages (e.g., THP-1 human monocytic cell line).

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • Mycobacterium tuberculosis H37Rv

  • This compound

  • Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • Middlebrook 7H10 agar (B569324) plates

  • Sterile 24-well plates

Procedure:

  • Macrophage Differentiation:

    • Seed THP-1 cells at a density of 2 x 10⁵ cells/well in a 24-well plate.

    • Differentiate the cells into macrophages by treating with PMA (e.g., 25 ng/mL) for 24-48 hours.

    • Wash the cells with fresh medium to remove PMA and rest them for 24 hours.

  • Macrophage Infection:

    • Prepare a single-cell suspension of M. tuberculosis H37Rv.

    • Infect the differentiated macrophages at a multiplicity of infection (MOI) of 1:1 (bacteria to cells).

    • Incubate for 4 hours to allow for phagocytosis.

    • Wash the cells three times with PBS to remove extracellular bacteria.

  • Compound Treatment:

    • Add fresh medium containing various concentrations of this compound (e.g., 1x, 5x, and 10x the MIC value) to the infected macrophages.

    • Include an untreated control.

    • Incubate the plates at 37°C with 5% CO₂.

  • Determination of Intracellular Bacterial Load:

    • At different time points (e.g., 0, 2, 4, and 6 days post-infection), lyse the macrophages in selected wells with lysis buffer.

    • Prepare serial dilutions of the cell lysates in 7H9 broth.

    • Plate the dilutions on Middlebrook 7H10 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

    • Count the CFU to determine the number of viable intracellular bacteria. The reduction in CFU in treated wells compared to untreated wells indicates the intracellular activity of this compound.

Visualizations

Signaling Pathway of this compound Action

BM635_Mechanism cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm / Cell Wall TMM_Synth Trehalose Monomycolate (TMM) Synthesis TMM TMM TMM_Synth->TMM Biosynthesis MmpL3 MmpL3 Transporter TMM->MmpL3 Transport Substrate TMM_transported Transported TMM MmpL3->TMM_transported Translocation Bacterial_Viability Bacterial Viability MmpL3->Bacterial_Viability Essential for Mycolic_Acid_Layer Mycolic Acid Layer (Cell Wall) TMM_transported->Mycolic_Acid_Layer Incorporation This compound This compound This compound->MmpL3 Inhibition Bacterial_Death Bacterial Death This compound->Bacterial_Death Leads to

Caption: Mechanism of action of this compound.

Experimental Workflow for MIC Determination (MABA)

MABA_Workflow start Start prep_bacteria Prepare M. tuberculosis Inoculum start->prep_bacteria prep_compound Prepare Serial Dilutions of this compound start->prep_compound setup_plate Set up 96-well Plate prep_bacteria->setup_plate prep_compound->setup_plate incubate1 Incubate for 7 Days at 37°C setup_plate->incubate1 add_alamar Add Alamar Blue incubate1->add_alamar incubate2 Incubate for 24 Hours at 37°C add_alamar->incubate2 read_results Read Results (Color Change) incubate2->read_results end Determine MIC read_results->end

Caption: Workflow for MABA.

Logical Relationship for Intracellular Activity Assay

Intracellular_Assay_Logic differentiate Differentiate THP-1 Monocytes to Macrophages infect Infect Macrophages with M. tuberculosis differentiate->infect treat Treat with this compound infect->treat lyse Lyse Macrophages at Time Points treat->lyse plate Plate Lysates on 7H10 Agar lyse->plate count Count CFUs plate->count analyze Analyze Reduction in CFU (this compound vs. Control) count->analyze result Determine Intracellular Efficacy analyze->result

Caption: Intracellular activity assay workflow.

References

Application Note: BM635 Minimum Inhibitory Concentration (MIC) Determination

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

BM635 is a novel investigational compound with potential therapeutic applications as an antimicrobial or anticancer agent. A critical step in the preclinical evaluation of any new antimicrobial or cytotoxic compound is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of a drug that inhibits the visible growth of a microorganism or cell line after a specified incubation period.[1][2][3] This value is a fundamental measure of a compound's potency and is essential for guiding further in vitro and in vivo studies, aiding in the selection of appropriate dosages, and preventing the development of drug-resistant strains.[1] This application note provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a widely accepted and efficient technique for screening multiple compounds.[4][5]

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is a standard method for determining the MIC of a compound against bacteria or other cell types.[6]

1. Materials and Reagents:

  • This compound stock solution (of known concentration, dissolved in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria, or cell culture medium like RPMI-1640 for cancer cell lines)

  • Bacterial inoculum or cell suspension, standardized to the correct density. For bacteria, this is typically a 0.5 McFarland standard, which corresponds to approximately 1 to 2 x 10^8 CFU/mL.[6]

  • Positive control (media with inoculum/cells, no compound)

  • Negative control (sterile media only)

  • Solvent control (media with inoculum/cells and the highest concentration of the solvent used for the stock solution)

  • Incubator (e.g., 35 ± 2°C for 16-20 hours for bacteria)[6]

  • Microplate reader or visual inspection tools

2. Assay Procedure:

  • Preparation of Microtiter Plate: Dispense 50 µL of the appropriate sterile broth into each well of a 96-well microtiter plate.[6]

  • Serial Dilution of this compound:

    • Add 50 µL of the this compound stock solution to the first well of each row to be tested. This creates a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration.[6]

    • Discard the final 50 µL from the last well of the dilution series.

  • Inoculum Preparation: Prepare the bacterial or cell suspension to the required density. For bacteria, adjust the turbidity to match a 0.5 McFarland standard.[6]

  • Inoculation: Add 50 µL of the standardized inoculum or cell suspension to each well, except for the negative control wells. This will bring the final volume in each well to 100 µL.

  • Controls:

    • Positive Control: Wells containing 50 µL of broth and 50 µL of the inoculum, but no this compound.

    • Negative Control (Sterility Control): Wells containing 100 µL of sterile broth only.

    • Solvent Control: Wells containing the inoculum and the highest concentration of the solvent used to dissolve this compound.

  • Incubation: Seal the plate and incubate under appropriate conditions. For many bacteria, this is at 35 ± 2°C for 16-20 hours in ambient air.[6]

  • Reading the Results: After incubation, determine the MIC by identifying the lowest concentration of this compound at which there is no visible growth. This can be done by visual inspection or by using a microplate reader to measure absorbance (e.g., at 600 nm for bacteria).[6] The positive control should show clear growth, while the negative and solvent controls should show no growth.[6]

Data Presentation

The quantitative data obtained from the MIC determination experiments should be summarized in a clear and structured table for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Organisms/Cell Lines

Organism/Cell LineThis compound MIC (µg/mL)Positive Control (Growth)Negative Control (No Growth)
Staphylococcus aureuse.g., 2YesYes
Escherichia colie.g., 8YesYes
Melanoma Cell Line Ae.g., 1.7YesYes
Normal Fibroblastse.g., >32YesYes

Mandatory Visualizations

Diagram 1: Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Analysis prep_compound Prepare this compound Stock serial_dilution Perform Serial Dilution of this compound prep_compound->serial_dilution prep_media Prepare Sterile Media add_media Dispense Media into 96-Well Plate prep_media->add_media prep_inoculum Prepare & Standardize Inoculum add_inoculum Inoculate Wells prep_inoculum->add_inoculum add_media->serial_dilution serial_dilution->add_inoculum incubate Incubate Plate add_inoculum->incubate read_results Read Results (Visual/Plate Reader) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Diagram 2: Example Signaling Pathway - mTOR Pathway

As the specific molecular target of this compound is under investigation, this diagram illustrates the mTOR signaling pathway, a central regulator of cell growth and proliferation that is frequently targeted in cancer drug development.[7][8]

mTOR_Pathway cluster_input Upstream Signals cluster_core Core Pathway cluster_output Downstream Effects growth_factors Growth Factors akt Akt growth_factors->akt amino_acids Amino Acids mTORC1 mTORC1 amino_acids->mTORC1 energy_status Energy Status (ATP) tsc TSC1/TSC2 energy_status->tsc akt->tsc rheb Rheb tsc->rheb rheb->mTORC1 protein_synthesis Protein Synthesis mTORC1->protein_synthesis lipid_synthesis Lipid Synthesis mTORC1->lipid_synthesis autophagy Autophagy Inhibition mTORC1->autophagy

Caption: Simplified diagram of the mTOR signaling pathway.

References

Application Notes: BM635 for Studying Mycolic Acid Transport

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The cell wall of Mycobacterium tuberculosis (Mtb) is a unique and complex structure, essential for the bacterium's survival, virulence, and resistance to antibiotics.[1][2] A key component of this wall is mycolic acids, which are very long-chain fatty acids (C60-C90).[2][3] The biosynthesis and transport of these molecules are critical physiological processes and, therefore, attractive targets for new anti-tuberculosis drugs.[1][3]

Mycolic acids are synthesized in the cytoplasm and are then transported across the inner membrane to the periplasm.[2][3] This crucial transport step is mediated by the Mycobacterial Membrane Protein Large 3 (MmpL3), a transporter protein belonging to the Resistance-Nodulation-Division (RND) family.[2][4] MmpL3 is responsible for flipping its substrate, trehalose (B1683222) monomycolate (TMM), from the inner to the outer leaflet of the cytoplasmic membrane, a process driven by the proton motive force.[1][2][5][6] The essentiality of MmpL3 for Mtb viability makes it a primary target for novel drug development.[2][5][6]

BM635 is a potent MmpL3 inhibitor from the 1,5-diarylpyrrole series that has demonstrated significant anti-mycobacterial activity.[7][8] It serves as a valuable chemical tool for researchers studying the function of MmpL3 and the mycolic acid transport pathway. This document provides detailed information on the use of this compound, including its mechanism of action, quantitative data, and key experimental protocols.

Mechanism of Action

This compound exerts its anti-mycobacterial effect by directly targeting and inhibiting the MmpL3 transporter.[7] This inhibition blocks the transport of trehalose monomycolate (TMM), the precursor of mycolic acids, across the cytoplasmic membrane.[1][2][9] The disruption of this essential pathway leads to the accumulation of TMM in the cytoplasm and a reduction in the incorporation of mycolic acids into the cell wall, ultimately compromising the cell envelope's integrity and leading to bacterial death.[1][10][11] While some MmpL3 inhibitors have been shown to also dissipate the proton motive force (PMF), which energizes the transporter, evidence suggests that compounds like this compound directly interact with the MmpL3 protein.[9][12][13]

Mycolic Acid Transport Pathway and this compound Inhibition

Mycolic_Acid_Transport cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane FASII FAS-II System Pks13 Pks13 FASII->Pks13 Meromycolate chain TMM Trehalose Monomycolate (TMM) Pks13->TMM Mycolic Acid Synthesis Trehalose Trehalose Trehalose->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Transport Substrate Ag85 Antigen 85 Complex (Ag85) TMM->Ag85 MmpL3->Ag85 TMM Transport TDM Trehalose Dimycolate (TDM) Ag85->TDM Forms TDM Myco_AG Mycolated AG Ag85->Myco_AG AG Arabinogalactan (AG) This compound This compound Inhibition This compound->Inhibition Inhibition->MmpL3 Inhibition

Caption: Mechanism of MmpL3-mediated TMM transport and its inhibition by this compound.

Quantitative Data

The in vitro activity of this compound and its analogs is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) against drug-sensitive M. tuberculosis strains, such as H37Rv. Cytotoxicity is evaluated using mammalian cell lines to calculate the Selectivity Index (SI), an important indicator of a compound's therapeutic potential.

CompoundTargetMtb H37Rv MIC (μM)Cytotoxicity (CC50 in μM)Selectivity Index (SI = CC50/MIC)Reference
This compound hydrochloride MmpL30.08 (MIC50)Not specifiedNot specified[7]
This compound Analog (17) MmpL30.15>20 (HepG2 cells)133[8]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the Resazurin (B115843) Microtiter Assay (REMA), a common colorimetric method to determine the MIC of compounds against Mtb.[14]

Materials:

  • Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween 80.

  • M. tuberculosis H37Rv culture in mid-log phase.

  • This compound stock solution (e.g., in DMSO).

  • 96-well microtiter plates.

  • Resazurin solution (e.g., 0.02% w/v in sterile water).

Protocol:

  • Compound Dilution: Prepare serial dilutions of this compound in a 96-well plate using 7H9 broth to a final volume of 100 µL per well.[14] Include a drug-free control (DMSO vehicle) and a sterile control (broth only).

  • Bacterial Inoculation: Dilute the mid-log phase Mtb culture in 7H9 broth. Add 100 µL of the diluted culture to each well to achieve a final bacterial concentration of approximately 5 x 10⁴ CFU/mL.[14] The final volume in each well will be 200 µL.

  • Incubation: Seal the plates and incubate at 37°C for 7-10 days.

  • Resazurin Addition: Add 30 µL of resazurin solution to each well and re-incubate for 24-48 hours.

  • Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Mycolic Acid Transport Assay (TMM Accumulation)

This assay directly assesses the inhibition of MmpL3 function by monitoring the accumulation of its substrate, TMM, using radiolabeling.[10][11][14]

Materials:

  • Mtb culture grown to mid-log phase.

  • [¹⁴C]-acetic acid or another suitable radiolabeled precursor.

  • This compound at a concentration above its MIC (e.g., 5-10x MIC).

  • Lipid extraction solvents (e.g., chloroform/methanol mixture).

  • Thin-Layer Chromatography (TLC) plates and solvent system.

Protocol:

  • Metabolic Labeling: Grow Mtb cultures in the presence of a radiolabeled mycolic acid precursor, such as [¹⁴C]-acetic acid, for a specified period to allow incorporation into lipids.[11][14]

  • Inhibitor Treatment: Treat the labeled cultures with this compound at a concentration known to be inhibitory (e.g., 10x MIC).[10] Include a vehicle-treated control.

  • Incubation: Incubate the treated cultures for a defined period (e.g., 6-24 hours).[10]

  • Lipid Extraction: Harvest the bacterial cells by centrifugation. Extract the total lipids from the cell pellet using appropriate organic solvents (e.g., chloroform:methanol).[11][14]

  • TLC Analysis: Spot the extracted lipids onto a TLC plate. Separate the lipids using a suitable solvent system (e.g., chloroform:methanol:water).[11][14]

  • Visualization: Expose the TLC plate to a phosphor screen or X-ray film to visualize the radiolabeled lipid profiles. Inhibition of MmpL3 will result in a visible accumulation of TMM and a corresponding decrease in trehalose dimycolate (TDM) compared to the control.[10][11]

Experimental Workflow for this compound Evaluation

BM635_Workflow start Start: this compound Compound mic 1. Determine MIC (Resazurin Assay) start->mic Test in vitro activity cytotox 2. Assess Cytotoxicity (e.g., on HepG2 cells) mic->cytotox si 3. Calculate Selectivity Index (SI) cytotox->si transport_assay 4. Mycolic Acid Transport Assay (¹⁴C-labeling & TLC) si->transport_assay If potent & selective confirm Confirmation of MmpL3 Inhibition (TMM Accumulation) transport_assay->confirm mutant 5. (Optional) Generate & Sequence Resistant Mutants confirm->mutant Mechanistic follow-up end End: Characterized MmpL3 Inhibitor confirm->end validate Validation of MmpL3 as Target mutant->validate validate->end

Caption: A typical experimental workflow for evaluating this compound as an MmpL3 inhibitor.

Generation of Resistant Mutants

Confirming that a compound's activity is due to on-target inhibition can be achieved by generating and sequencing resistant mutants.[14]

Materials:

  • Middlebrook 7H10 agar (B569324) plates.

  • This compound.

  • Mtb H37Rv culture.

Protocol:

  • Mutant Selection: Plate a high-density Mtb H37Rv culture onto 7H10 agar plates containing this compound at a concentration 4-10 times its MIC.[14]

  • Incubation: Incubate the plates at 37°C for 3-4 weeks until resistant colonies appear.[14]

  • Isolation and Verification: Isolate individual resistant colonies and grow them in liquid culture. Re-confirm their resistance to this compound by re-determining the MIC.

  • Genomic Analysis: Extract genomic DNA from the confirmed resistant mutants and the wild-type parent strain. Perform whole-genome sequencing to identify mutations. Mutations in the mmpL3 gene strongly indicate it is the direct target of the compound.[4]

References

Troubleshooting & Optimization

improving the aqueous solubility of BM635 for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of BM635 during experiments.

Troubleshooting Guide

Problem: You are experiencing difficulty dissolving this compound in aqueous buffers for your in vitro or cell-based assays, leading to precipitation or inconsistent results.

Potential Solutions:

Solution CategorySpecific TechniqueRationale
Salt Formation Utilize a pharmaceutically acceptable salt form of this compound.This compound is a poorly water-soluble compound. A study has demonstrated that forming salts can significantly improve its physicochemical properties.[1][2]
pH Adjustment For acidic salt forms of this compound, ensure the pH of your aqueous buffer is in a range where the ionized form is predominant.The solubility of ionizable compounds is pH-dependent. Adjusting the pH can increase the concentration of the more soluble, ionized form of the drug.
Co-solvents Introduce a water-miscible organic co-solvent to your aqueous buffer.Co-solvents can reduce the polarity of the aqueous vehicle, thereby increasing the solubility of hydrophobic compounds like this compound.
Excipients Incorporate solubilizing excipients into your formulation.Various excipients can enhance solubility through different mechanisms, such as micellar solubilization or complexation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a potent small molecule inhibitor of the mycobacterial membrane protein Large 3 (MmpL3), demonstrating significant anti-mycobacterial activity. However, it is characterized by poor aqueous solubility and high lipophilicity, which can hinder its use in aqueous experimental systems and may lead to low bioavailability in preclinical studies.[1][2]

Q2: Are there more soluble forms of this compound available?

A2: Yes. To address the solubility challenges, several pharmaceutical salt forms of this compound have been developed. These include salts formed with hydrochloric acid, methanesulfonic acid, phosphoric acid, tartaric acid, and citric acid.[1][2] These salt forms were created to improve the physicochemical and biopharmaceutical properties of the parent compound.

Quantitative Data on this compound Salt Forms

While a key study developed several salt forms of this compound to enhance its properties, the specific quantitative aqueous solubility data for each salt form is not detailed in the publicly available abstracts. The study does indicate that these salts were evaluated for their physicochemical attributes, with the goal of overcoming the low aqueous solubility of the parent this compound molecule.[1][2]

This compound Salt FormReported Purpose
This compound-HCl (Hydrochlori)Improved physicochemical and biopharmaceutical properties
This compound-Mes (Methanesulfonate)Improved physicochemical and biopharmaceutical properties
This compound-PA (Phosphate)Improved physicochemical and biopharmaceutical properties
This compound-TA (Tartrate)Improved physicochemical and biopharmaceutical properties
This compound-CA (Citrate)Improved physicochemical and biopharmaceutical properties

Q3: What are some general strategies I can use to improve the solubility of this compound in my experiments?

A3: If you are working with the free base of this compound or still experiencing solubility issues with a salt form, you can consider the following laboratory techniques:

  • Co-solvency : The addition of a water-miscible solvent can be an effective way to increase the solubility of lipophilic compounds.

  • pH Adjustment : For ionizable compounds, adjusting the pH of the solution can significantly impact solubility.

  • Use of Surfactants : Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous media.

  • Complexation with Cyclodextrins : Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby enhancing their aqueous solubility.

  • Solid Dispersion : This technique involves dispersing the drug in a hydrophilic carrier matrix at the solid state, which can improve the dissolution rate and solubility.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent

  • Objective: To prepare a concentrated stock solution of this compound for serial dilution in aqueous buffers.

  • Materials:

    • This compound (free base or salt form)

    • Dimethyl sulfoxide (B87167) (DMSO), analytical grade

    • Sterile, nuclease-free water or desired aqueous buffer

    • Sterile microcentrifuge tubes

  • Procedure:

    • Accurately weigh a desired amount of this compound powder.

    • Dissolve the this compound in a minimal amount of 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Vortex briefly to ensure complete dissolution.

    • For working solutions, dilute the DMSO stock solution in your aqueous experimental buffer. Note: It is crucial to ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.

    • Always add the DMSO stock solution to the aqueous buffer while vortexing to facilitate rapid dispersion and minimize precipitation.

    • Visually inspect the final solution for any signs of precipitation. If precipitation occurs, consider lowering the final concentration or using an alternative solubilization method.

Protocol 2: Screening for Optimal pH for Solubilization

  • Objective: To determine the pH range that provides the best solubility for an ionizable form of this compound.

  • Materials:

    • This compound salt form (e.g., this compound-HCl)

    • A series of buffers with varying pH values (e.g., citrate (B86180) buffers for pH 3-6, phosphate (B84403) buffers for pH 6-8)

    • Spectrophotometer or HPLC for quantification

  • Procedure:

    • Prepare saturated solutions of the this compound salt in each buffer of a different pH. Add an excess amount of the compound to a known volume of each buffer.

    • Equilibrate the solutions by shaking or rotating them at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples to pellet the undissolved compound.

    • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

    • Quantify the concentration of dissolved this compound in each filtered supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of this compound or HPLC).

    • Plot the solubility of this compound as a function of pH to identify the optimal pH range for solubilization.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_solutions Potential Solutions cluster_outcome Desired Outcome Problem Poor Aqueous Solubility of this compound Salt Use Salt Form Problem->Salt pH Adjust pH Problem->pH Cosolvent Use Co-solvent Problem->Cosolvent Excipient Use Excipient Problem->Excipient Outcome Improved Solubility for Experimental Use Salt->Outcome pH->Outcome Cosolvent->Outcome Excipient->Outcome

Caption: Troubleshooting workflow for improving this compound aqueous solubility.

signaling_pathway cluster_cell Mycobacterium cluster_inhibition Inhibition TMM_cyto Trehalose Monomycolate (TMM) (Cytoplasm) MmpL3 MmpL3 Transporter TMM_cyto->MmpL3 Transport TMM_peri TMM (Periplasm) MmpL3->TMM_peri CellWall Mycolic Acid Layer (Cell Wall Synthesis) TMM_peri->CellWall Incorporation This compound This compound This compound->MmpL3 Inhibits

Caption: Mechanism of action of this compound as an MmpL3 inhibitor.

References

Technical Support Center: Addressing Poor Bioavailability of BM635 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor bioavailability of the investigational compound BM635 in animal models. The information is designed for drug development professionals and scientists to diagnose and resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most likely reasons for the poor oral bioavailability of this compound?

Poor oral bioavailability is often multifactorial. The primary reasons can be categorized by the Biopharmaceutics Classification System (BCS), which classifies drugs based on their aqueous solubility and intestinal permeability. This compound likely falls into one of the following categories:

  • BCS Class II: Low solubility, high permeability. The absorption is limited by the dissolution rate of the compound.

  • BCS Class III: High solubility, low permeability. The absorption is limited by the ability of the compound to cross the intestinal membrane.

  • BCS Class IV: Low solubility, low permeability. The compound suffers from both poor dissolution and poor permeation.

Additionally, extensive first-pass metabolism in the liver can significantly reduce the amount of active drug reaching systemic circulation.

Q2: Which animal models are most appropriate for studying the bioavailability of a compound like this compound?

The choice of animal model is critical and depends on the specific research question. Key considerations include:

  • Species-specific metabolic differences: The metabolic pathways of a drug can vary significantly between species.[1][2] It is crucial to select a model whose metabolic profile for this compound is as close to humans as possible.

  • Gastrointestinal physiology: Factors like gut pH, transit time, and the presence of specific transporters can differ between species and affect drug absorption.

  • Practical considerations: The size of the animal, ease of handling and dosing, and the required blood sampling volume and frequency are also important factors.[3]

Commonly used models include rodents (mice and rats) for initial screenings and larger animals like dogs or non-human primates for studies that require closer physiological similarity to humans.

Q3: How can I determine if poor solubility or poor permeability is the main issue for this compound?

A combination of in vitro and in vivo studies can help elucidate the primary barrier to absorption:

  • In vitro dissolution studies: These experiments assess how quickly this compound dissolves in various simulated physiological fluids (e.g., simulated gastric and intestinal fluids).

  • In vitro permeability assays: Caco-2 cell monolayers are a common model to assess the intestinal permeability of a compound.

  • In vivo studies: Comparing the pharmacokinetic profiles of this compound after oral and intravenous (IV) administration can help determine the absolute bioavailability and provide insights into the extent of absorption.

Q4: What is the impact of food on the bioavailability of this compound?

Food can have a variable effect on drug absorption. For orally administered modified-release formulations, it is recommended to assess bioavailability under both fed and fasting conditions.[4]

  • Positive food effect: Food can increase the bioavailability of some drugs by enhancing their solubility (especially for lipophilic compounds), prolonging gastric residence time, or stimulating bile secretion.

  • Negative food effect: Food can decrease the bioavailability of other drugs by delaying gastric emptying, altering GI pH, or binding to the drug.

Troubleshooting Guide

Issue 1: High variability in plasma concentrations of this compound between individual animals.

Q: We are observing significant inter-individual variability in the plasma levels of this compound after oral administration. What could be the cause and how can we address it?

A: High variability can stem from several factors:

  • Inconsistent dosing: Ensure accurate and consistent administration of the dose volume and formulation for each animal. For oral gavage, proper technique is crucial to avoid accidental tracheal dosing.[5]

  • Formulation instability: The formulation may not be homogenous, leading to different concentrations of this compound being administered. Ensure the formulation is well-mixed before each administration.

  • Physiological differences: Factors like fed/fasting state, stress levels, and individual differences in metabolism can contribute to variability. Standardizing experimental conditions as much as possible is key.[3][4]

  • Coprophagy in rodents: If using rodents, consider housing them in a way that prevents coprophagy (consumption of feces), as this can lead to reabsorption of the drug and affect pharmacokinetic profiles.

Troubleshooting Steps:

  • Refine Dosing Technique: Review and standardize the oral gavage procedure. Ensure all technicians are using the same technique.

  • Formulation Homogeneity: Assess the homogeneity of the formulation by taking multiple samples from the same batch and analyzing the concentration of this compound.

  • Control for Fed/Fasting State: For oral dosing, animals should be fasted for an appropriate period (e.g., 8 hours) before and after drug administration to minimize variability from food effects.[3]

  • Increase Sample Size: A larger number of animals per group can help to account for biological variability.[3]

Issue 2: Very low or undetectable plasma concentrations of this compound after oral administration.

Q: We are unable to detect significant levels of this compound in the plasma following oral dosing. What formulation strategies can we explore to improve its bioavailability?

A: Undetectable plasma levels strongly suggest very poor absorption. Several formulation strategies can be employed to enhance bioavailability:[6][7][8]

  • Particle Size Reduction: Decreasing the particle size of the drug increases the surface area for dissolution.[9]

    • Micronization: Reduces particle size to the micron range.

    • Nanoparticles: Further reduction to the nanometer range can significantly improve dissolution rates.[7]

  • Amorphous Solid Dispersions: Dispersing the drug in its high-energy, non-crystalline (amorphous) form within a polymer matrix can enhance solubility and dissolution.[7][8]

  • Lipid-Based Formulations: For lipophilic compounds, dissolving the drug in lipid carriers can improve absorption in the gastrointestinal tract and may bypass first-pass metabolism through lymphatic transport.[7][8] Examples include self-emulsifying drug delivery systems (SEDDS).

  • Use of Excipients:

    • Solubilizers and Surfactants: Can improve the wetting and dissolution of the drug.[9][10]

    • Permeation Enhancers: Can transiently increase the permeability of the intestinal epithelium.

  • Complexation:

    • Cyclodextrins: These can form inclusion complexes with poorly soluble drugs, increasing their solubility.[6][10]

The choice of strategy depends on the physicochemical properties of this compound. A systematic approach to formulation development is recommended.

Experimental Protocols

Protocol 1: Preparation of a Micronized Suspension of this compound

Objective: To prepare a suspension of this compound with reduced particle size to enhance dissolution.

Materials:

  • This compound powder

  • Wetting agent (e.g., 0.5% Tween 80 in water)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) in water)

  • Mortar and pestle or a mechanical milling apparatus

  • Particle size analyzer

Methodology:

  • Weigh the required amount of this compound powder.

  • In a mortar, add a small amount of the wetting agent to the this compound powder to form a paste. This prevents clumping.

  • Gradually add the vehicle to the paste while continuously triturating with the pestle to ensure a uniform suspension.

  • Alternatively, for more significant size reduction, use a mechanical milling method like ball milling or jet milling, following the manufacturer's instructions.

  • Analyze the particle size distribution of the final suspension using a suitable particle size analyzer to confirm micronization.

  • Store the suspension under appropriate conditions and ensure it is well-shaken before each administration.

Protocol 2: Preparation of an Amorphous Solid Dispersion of this compound using Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of this compound to improve its solubility and dissolution rate.

Materials:

  • This compound

  • A suitable polymer (e.g., PVP, HPMC)

  • A common solvent in which both this compound and the polymer are soluble (e.g., methanol, ethanol, acetone)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 by weight).

  • Dissolve both this compound and the polymer in the common solvent in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure and controlled temperature.

  • A thin film of the solid dispersion will form on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and grind it into a fine powder.

  • Characterize the solid state of the dispersion using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) to confirm the absence of crystalline drug.

Quantitative Data Summary

The following table summarizes the potential impact of different formulation strategies on bioavailability, based on general findings in the literature. The actual improvement for this compound will need to be determined experimentally.

Formulation StrategyPotential Fold-Increase in BioavailabilityKey Considerations
Micronization 2 to 5-foldDependent on the degree of size reduction and the drug's intrinsic solubility.
Nanoparticles 5 to 20-foldCan also enable targeted delivery; manufacturing complexity is higher.[7]
Amorphous Solid Dispersions 2 to 10-foldRisk of recrystallization over time, affecting stability.[7]
Lipid-Based Formulations (e.g., SEDDS) 2 to 15-foldParticularly effective for highly lipophilic drugs; potential for lymphatic uptake.[7]
Cyclodextrin Complexation 2 to 10-foldStoichiometry of the complex is important; suitable for specific molecular structures.[6]

Note: These values are illustrative and can vary significantly depending on the specific drug and formulation.

Visualizations

BCS_Classification high_perm High Permeability class1 Class I High Sol, High Perm class2 Class II Low Sol, High Perm low_perm Low Permeability class3 Class III High Sol, Low Perm class4 Class IV Low Sol, Low Perm high_sol High Solubility low_sol Low Solubility

Caption: Biopharmaceutics Classification System (BCS).

Bioavailability_Workflow start Poor Bioavailability of this compound Observed physchem Characterize Physicochemical Properties (Solubility, Permeability, pKa, logP) start->physchem formulation Develop Enabling Formulations physchem->formulation micronization Micronization / Nanonization formulation->micronization Low Solubility asd Amorphous Solid Dispersion formulation->asd Low Solubility lipid Lipid-Based Formulation formulation->lipid Low Solubility (Lipophilic) invitro In Vitro Screening (Dissolution, Permeability) micronization->invitro asd->invitro lipid->invitro invivo In Vivo Pharmacokinetic Study in Animal Model invitro->invivo evaluate Evaluate PK Parameters (AUC, Cmax, Tmax) invivo->evaluate Absorption_Barriers cluster_gut Gastrointestinal Tract cluster_circulation Systemic Circulation oral_dose Oral Dose (this compound) dissolution Dissolution in GI Fluid oral_dose->dissolution Solubility Barrier absorption Absorption across Intestinal Wall dissolution->absorption Permeability Barrier portal_vein Portal Vein absorption->portal_vein liver Liver (First-Pass Metabolism) portal_vein->liver systemic_circ Systemic Circulation (Bioavailable Drug) liver->systemic_circ Metabolic Barrier

References

Technical Support Center: Troubleshooting BM635 Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of BM635 precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an inhibitor of the Mycobacterium tuberculosis MmpL3 protein. MmpL3 is an essential transporter responsible for exporting trehalose (B1683222) monomycolate (TMM), a precursor for mycolic acids which are critical components of the mycobacterial cell wall.[1][2][3] By inhibiting MmpL3, this compound disrupts cell wall synthesis, ultimately leading to bacterial cell death.[3] Some MmpL3 inhibitors may also exert their effect indirectly by dissipating the proton motive force (PMF) across the bacterial cell membrane.[4][5]

Q2: I observed a precipitate in my cell culture medium after adding my this compound stock solution. What is the likely cause?

Precipitation of this compound in aqueous cell culture media is a common issue due to its hydrophobic nature. The most likely cause is that the final concentration of this compound in the media exceeds its solubility limit. This can happen if the stock solution is too concentrated or if it is added too quickly to the bulk medium. Other contributing factors can include the temperature of the media and interactions with media components.

Q3: My this compound stock solution, prepared in DMSO, appears cloudy. What should I do?

A cloudy stock solution indicates that the this compound is not fully dissolved. To resolve this, you can try gentle warming (not exceeding 40°C) and vortexing or sonication. Ensure you are using a high-quality, anhydrous grade of DMSO, as absorbed water can reduce the solubility of hydrophobic compounds. If the cloudiness persists, it is recommended to prepare a fresh stock solution at a lower concentration.

Q4: What is the recommended final concentration of DMSO in the cell culture medium?

The final concentration of DMSO in your cell culture should be kept as low as possible, ideally at or below 0.1%, to minimize cytotoxicity.[6] Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to determine the specific tolerance of your cell line with a vehicle control experiment.[6][7]

Troubleshooting Guide: this compound Precipitation

This guide provides a step-by-step approach to resolving this compound precipitation in your cell culture experiments.

Problem: Immediate Precipitation Upon Addition to Media
Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the cell culture medium is above its aqueous solubility limit.- Reduce the final working concentration of this compound.- Perform a solubility test to determine the maximum soluble concentration in your specific medium (see Experimental Protocols section).
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of aqueous medium can cause the compound to "crash out" of solution.- Perform a serial dilution of the DMSO stock in pre-warmed (37°C) cell culture medium.- Add the this compound stock solution dropwise while gently swirling the medium to ensure rapid and even mixing.[8]
Low Media Temperature The solubility of many compounds, including hydrophobic ones like this compound, decreases at lower temperatures.- Always use pre-warmed (37°C) cell culture media when preparing your final working solution.
Poor Quality DMSO DMSO is hygroscopic and can absorb water from the atmosphere, which can decrease its ability to dissolve hydrophobic compounds.- Use a fresh, high-quality, anhydrous grade of DMSO for preparing your stock solution.
Problem: Precipitation Occurs Over Time in the Incubator
Potential Cause Explanation Recommended Solution
Compound Instability This compound may degrade over time under cell culture conditions (37°C, 5% CO2), leading to the formation of less soluble byproducts.- Prepare fresh working solutions of this compound for each experiment.- Minimize the time the compound is incubated in the media before analysis.
Interaction with Media Components This compound may interact with proteins or salts in the serum or media supplements, leading to precipitation.- Try reducing the serum concentration if your experiment allows.- Test different types of cell culture media to see if the precipitation issue is specific to one formulation.
Media Evaporation Evaporation from the culture vessel can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.- Ensure proper humidification of your incubator.- Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.

Quantitative Data

Parameter Value/Recommendation Notes
This compound Solubility in DMSO SolubleA stock solution of 10 mM in DMSO is a common starting point.[1]
Aqueous Solubility Poorly solubleExpected to be in the low micromolar (µM) range in cell culture media.
Recommended Stock Solution Concentration in DMSO 1-10 mMHigher concentrations may be possible but increase the risk of precipitation upon dilution.
Recommended Final DMSO Concentration in Media ≤ 0.1%Higher concentrations (up to 0.5%) may be tolerated by some cell lines but should be validated.[6][7]

Experimental Protocols

Protocol for Determining the Maximum Soluble Concentration of this compound in Cell Culture Media

Objective: To determine the highest concentration of this compound that can be prepared in a specific cell culture medium without visible precipitation.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile, complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes or a 96-well clear-bottom plate

  • Vortex mixer

  • Incubator (37°C, 5% CO2)

  • Microscope

Procedure:

  • Prepare a 10 mM Stock Solution of this compound in DMSO:

    • Allow the this compound powder to equilibrate to room temperature before opening.

    • Weigh out the appropriate amount of this compound and dissolve it in the required volume of anhydrous DMSO to make a 10 mM stock solution.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming (up to 40°C) or brief sonication can be used to aid dissolution.

  • Prepare Serial Dilutions in Media:

    • Pre-warm your complete cell culture medium to 37°C.

    • In a series of sterile microcentrifuge tubes or wells of a 96-well plate, prepare a range of this compound concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, and a vehicle control with DMSO only).

    • To do this, add the appropriate small volume of the 10 mM DMSO stock to the pre-warmed medium. For example, to make 1 mL of a 100 µM solution, add 10 µL of the 10 mM stock to 990 µL of medium. Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control.

  • Incubate and Observe:

    • Incubate the tubes or plate at 37°C in a 5% CO2 incubator for a period relevant to your planned experiment (e.g., 2, 6, 24, and 48 hours).

    • At each time point, visually inspect each sample for any signs of precipitation (cloudiness, crystals, or sediment).

    • For a more sensitive assessment, transfer a small aliquot from each sample to a microscope slide and examine for micro-precipitates.

  • Determine the Maximum Soluble Concentration:

    • The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is considered the maximum soluble concentration for your experimental conditions.

Visualizations

This compound Mechanism of Action: MmpL3 Inhibition

BM635_Mechanism_of_Action This compound Mechanism of Action cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm TMM_precursor Mycolic Acid Precursors TMM Trehalose Monomycolate (TMM) TMM_precursor->TMM Synthesis MmpL3 MmpL3 Transporter TMM->MmpL3 Transport TMM_periplasm TMM MmpL3->TMM_periplasm Export CellWall_synthesis Mycolic Acid Layer Synthesis TMM_periplasm->CellWall_synthesis CellWall Mycobacterial Cell Wall CellWall_synthesis->CellWall This compound This compound This compound->MmpL3 Inhibition

Caption: Inhibition of MmpL3 by this compound blocks TMM export, disrupting cell wall synthesis.

Troubleshooting Workflow for this compound Precipitation

Troubleshooting_Workflow Troubleshooting this compound Precipitation start Precipitation Observed check_stock Is stock solution clear? start->check_stock remake_stock Remake stock solution (fresh DMSO, lower concentration) check_stock->remake_stock No check_dilution How was the working solution prepared? check_stock->check_dilution Yes remake_stock->start direct_dilution Direct dilution of concentrated stock check_dilution->direct_dilution serial_dilution Serial dilution in warm media check_dilution->serial_dilution recommend_serial Use serial dilution in pre-warmed (37°C) media direct_dilution->recommend_serial check_concentration Is the final concentration high? serial_dilution->check_concentration recommend_serial->check_concentration reduce_concentration Reduce final concentration check_concentration->reduce_concentration Yes check_incubation Precipitation after incubation? check_concentration->check_incubation No solubility_test Perform solubility test reduce_concentration->solubility_test no_precipitation No Precipitation solubility_test->no_precipitation instability Consider compound instability or media interaction check_incubation->instability Yes check_incubation->no_precipitation No prepare_fresh Prepare fresh working solution instability->prepare_fresh prepare_fresh->no_precipitation

Caption: A logical workflow to diagnose and resolve this compound precipitation issues.

References

Technical Support Center: Refining BM635 Treatment Protocols in Murine Tuberculosis Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MmpL3 inhibitor BM635 and its analogues in murine tuberculosis models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a promising pyrrole-based anti-tuberculosis compound.[1] Its primary target is the Mycobacterium tuberculosis membrane protein MmpL3.[2] MmpL3 is an essential transporter responsible for exporting trehalose (B1683222) monomycolate (TMM), a crucial precursor for mycolic acids, from the cytoplasm to the periplasm.[3][4] By inhibiting MmpL3, this compound disrupts the synthesis of the mycobacterial cell wall, leading to a loss of structural integrity and eventual cell death.[2][3] This targeted action makes it a candidate for treating tuberculosis, including drug-resistant strains.

Q2: What are the common challenges in formulating this compound for in vivo studies?

A primary challenge with this compound is its poor aqueous solubility and high lipophilicity, which can lead to low in vivo exposure and moderate bioavailability. To address this, researchers have developed salt forms of this compound using pharmaceutically acceptable acids such as hydrochloric, methanesulphonic, phosphoric, tartaric, and citric acids. These salt formulations have been shown to improve the compound's physicochemical and biopharmaceutical properties.

Q3: Which mouse strains are recommended for efficacy testing of this compound?

Commonly used mouse strains for tuberculosis drug efficacy testing include BALB/c and C57BL/6 mice.[5] The choice of strain can influence the experimental outcome, as different inbred strains exhibit varying susceptibility to M. tuberculosis infection and may present different lung pathologies. It is crucial to maintain consistency in the mouse strain and substrain used throughout a study to ensure reproducibility.

Q4: What are the expected downstream effects of MmpL3 inhibition by this compound?

Inhibition of MmpL3 by this compound leads to several downstream effects within the mycobacterium. The most direct consequence is the intracellular accumulation of trehalose monomycolate (TMM) and a subsequent reduction in trehalose dimycolate (TDM) and cell wall-bound mycolic acids.[6] This disruption in cell wall synthesis induces significant cell wall stress.[7] Interestingly, studies on MmpL3 inhibitors have also revealed a concomitant increase in intracellular ATP levels in M. tuberculosis.[7]

Troubleshooting Guides

In Vitro Assay Inconsistencies
Problem Possible Causes Recommended Solutions
High variability in Minimum Inhibitory Concentration (MIC) results. - Inconsistent inoculum density (CFU).- Clumping of M. tuberculosis.- Compound precipitation in media.- Plate edge effects due to evaporation.- Standardize inoculum using McFarland standards and confirm with CFU plating.- Ensure a homogenous bacterial suspension by thorough vortexing.- Visually inspect plates for precipitation; consider fresh dilutions and optimized DMSO concentration.- Avoid using the outermost wells for experimental samples; fill them with sterile media or PBS to maintain humidity.
Poor reproducibility in cytotoxicity assays. - Inconsistent cell seeding density.- Poor cell health or high passage number.- Final DMSO concentration is too high.- Ensure a single-cell suspension before seeding and optimize cell density for logarithmic growth.- Use low-passage cells and avoid over-confluence in culture flasks.- Ensure the final DMSO concentration in the assay does not exceed 0.5%.
In Vivo Experiment Challenges
Problem Possible Causes Recommended Solutions
Inconsistent or lower-than-expected efficacy in murine models. - Poor bioavailability due to formulation issues.- Suboptimal dosing regimen (dose, frequency, duration).- Variability in mouse strain, age, or sex.- High bacterial burden at the start of treatment.- Use of non-replicating or persistent mycobacteria in the model.- Utilize a more soluble salt form of this compound.- Conduct dose-response and pharmacokinetic studies to optimize the regimen.- Standardize the animal model parameters and report them clearly.- Initiate treatment at a defined time post-infection, ensuring a consistent starting bacterial load.- Be aware that MmpL3 inhibitors may have reduced activity against non-replicating bacilli.[7]
Unexpected toxicity or off-target effects. - Some MmpL3 inhibitors can dissipate the proton motive force (PMF) of the bacterial cell membrane, which can be an off-target effect of specific chemical scaffolds.[3][4]- The compound may have other, unidentified targets.- Evaluate the effect of the specific this compound analogue on bacterial membrane potential and pH homeostasis.- If toxicity is observed, consider structure-activity relationship studies to identify and modify the responsible chemical moieties.
High variability in CFU counts between animals in the same group. - Inconsistent delivery of the infectious dose.- Uneven drug administration (e.g., gavage errors).- Natural biological variation in the host immune response.- For aerosol infections, ensure the system is calibrated to deliver a consistent dose.- Ensure proper training and technique for drug administration.- Increase the number of animals per group to improve statistical power.

Quantitative Data Summary

The following tables summarize in vitro activity and in vivo efficacy data for this compound and its analogues from published studies.

Table 1: In Vitro Activity of this compound and Analogues

CompoundTargetMIC against M. tuberculosis H37Rv (μM)Cytotoxicity (SI)
This compoundMmpL30.12>100
Analogue 17MmpL30.15133

MIC: Minimum Inhibitory Concentration; SI: Selectivity Index (Cytotoxic concentration / MIC)

Table 2: In Vivo Efficacy of this compound Analogues in Murine TB Models

CompoundMouse StrainInfection RouteTreatment RegimenBacterial Load Reduction (log₁₀ CFU in lungs)
Analogue 60C57BL/6-50 mg/kg, oral, 8 days1.5[1]
Unnamed Analogue-AcuteED₉₉ of 49 mg/kgNot specified[8]

CFU: Colony Forming Units; ED₉₉: Effective Dose for 99% reduction.

Table 3: Pharmacokinetic Parameters of this compound and an Analogue in Mice

CompoundDose & RouteCₘₐₓ (μM)t₁/₂ (hours)Bioavailability (%)
This compound-1.62146
Analogue 6050 mg/kg, oral--1

Cₘₐₓ: Maximum plasma concentration; t₁/₂: Half-life.

Experimental Protocols

Protocol 1: Acute Murine Tuberculosis Infection Model for Efficacy Testing
  • Infection:

    • Use 6-8 week old female BALB/c or C57BL/6 mice.

    • Infect mice via aerosol using an inhalation exposure system calibrated to deliver approximately 50-100 CFU of M. tuberculosis (e.g., H37Rv or Erdman strain) into the lungs.[9]

    • Alternatively, for a high-dose model, infect mice intravenously with ~5 x 10⁶ CFU.[10]

    • Confirm the initial bacterial load by sacrificing a small cohort of mice one day post-infection and enumerating CFU from lung homogenates.

  • Treatment:

    • House infected mice under appropriate biosafety level 3 (BSL-3) conditions.

    • Initiate treatment at a predetermined time post-infection (e.g., day 7 or day 20, depending on the model).[10][11]

    • Prepare the this compound formulation (e.g., a salt form in an appropriate vehicle like water or 0.5% methylcellulose).

    • Administer the compound orally via gavage at the desired dose and frequency (e.g., once daily, 5 days a week).[5]

    • Include an untreated control group and a positive control group (e.g., treated with isoniazid (B1672263) at 25 mg/kg).

  • Efficacy Evaluation:

    • After the treatment period (e.g., 2-4 weeks), euthanize the mice.

    • Aseptically remove the lungs and spleen.

    • Homogenize the organs in sterile saline.

    • Prepare serial dilutions of the homogenates and plate on 7H11 agar (B569324) plates.

    • Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the CFU per organ.

    • Calculate the log₁₀ CFU reduction for each treatment group compared to the untreated control group at the start and end of treatment.

Protocol 2: Colony Forming Unit (CFU) Enumeration
  • Aseptically remove lungs and/or spleens from euthanized mice.

  • Place each organ in a sterile tube with a known volume of sterile saline (e.g., 2 mL).

  • Homogenize the tissue using a mechanical homogenizer until no visible clumps remain.

  • Prepare 10-fold serial dilutions of the homogenate in sterile saline (e.g., 10⁻¹ to 10⁻⁶).

  • Spot 10-20 µL of each dilution onto 7H11 agar plates supplemented with OADC.

  • Allow the spots to dry completely before inverting the plates.

  • Incubate the plates at 37°C in a humidified incubator.

  • Count the colonies on each spot after 21-28 days of incubation.

  • Calculate the CFU per milliliter of homogenate and then the total CFU per organ.

Visualizations

G cluster_0 Mycobacterium tuberculosis cluster_1 Inner Membrane cluster_2 Periplasm / Cell Wall Cytoplasm Cytoplasm Mycolic_Acid_Precursors Mycolic Acid Precursors TMM_Synthesis TMM Synthesis Mycolic_Acid_Precursors->TMM_Synthesis TMM Trehalose Monomycolate (TMM) TMM_Synthesis->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Transport Accumulation Accumulation MmpL3->TMM Blocked Export TMM_Exported TMM MmpL3->TMM_Exported Mycolic_Acid_Derivatives TDM & Mycolyl- Arabinogalactan TMM_Exported->Mycolic_Acid_Derivatives Cell_Wall Cell Wall Synthesis Mycolic_Acid_Derivatives->Cell_Wall Cell_Wall_Integrity Cell Wall Integrity Cell_Wall->Cell_Wall_Integrity Disruption Disruption Cell_Death Bacterial Cell Death Cell_Wall_Integrity->Cell_Death Leads to This compound This compound This compound->MmpL3 Binds and Inhibits Inhibition Inhibition G start Start infection 1. Mouse Infection (Aerosol/IV with Mtb) start->infection pretreatment 2. Pre-treatment Phase (TB develops, e.g., 2-4 weeks) infection->pretreatment treatment 3. Treatment Initiation (this compound, Controls) pretreatment->treatment monitoring 4. Treatment Period (e.g., 2-8 weeks) Monitor weight & health treatment->monitoring endpoint 5. Efficacy Endpoint (Sacrifice mice) monitoring->endpoint analysis 6. Organ Harvest & CFU Enumeration (Lungs, Spleen) endpoint->analysis data 7. Data Analysis (Log10 CFU reduction) analysis->data end End data->end

References

Validation & Comparative

MmpL3 Inhibitors Face Off: A Comparative Guide to BM635 and SQ109 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against tuberculosis (TB), the quest for novel drug candidates with improved efficacy and safety profiles is paramount. Among the most promising targets is the Mycobacterial membrane protein Large 3 (MmpL3), an essential transporter for mycolic acid precursors crucial for the integrity of the mycobacterial cell wall. This guide provides a detailed comparison of two leading MmpL3 inhibitors, BM635 and SQ109, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.

At a Glance: Head-to-Head Comparison

FeatureThis compoundSQ109
Primary Target MmpL3MmpL3
Chemical Class 1,5-Diarylpyrrole1,2-Ethylenediamine
Reported In Vitro Efficacy (MIC against M. tuberculosis H37Rv) ~0.15 µM[1]0.7-1.56 µM[2][3]
Reported In Vivo Efficacy Efficacious in a murine model of TB infection[1][4]Efficacious in murine models of chronic TB infection[2][5][6]
Mechanism of Action Inhibition of MmpL3-mediated trehalose (B1683222) monomycolate (TMM) transport.Inhibition of MmpL3-mediated TMM transport; also exhibits proton motive force (PMF) disruption.
Development Stage PreclinicalPhase IIb/III clinical trials completed for tuberculosis.[7]

In-Depth Efficacy Analysis

In Vitro Activity

Both this compound and SQ109 have demonstrated potent activity against drug-sensitive strains of Mycobacterium tuberculosis. However, based on the available data, this compound and its analogues appear to exhibit lower Minimum Inhibitory Concentrations (MICs) in vitro. It is important to note that these values are derived from separate studies and direct head-to-head comparisons under identical experimental conditions are limited.

Table 1: In Vitro Efficacy against M. tuberculosis H37Rv

CompoundMIC (µM)MIC (µg/mL)Reference
This compound analogue (17)0.15-[1]
SQ1090.7 - 1.560.2 - 0.78[2][3][5]
Intracellular Activity

A critical aspect of anti-tubercular drug efficacy is the ability to target bacteria residing within host macrophages. SQ109 has been shown to be effective at killing M. tuberculosis inside macrophages, with performance equivalent to isoniazid (B1672263) and superior to ethambutol (B1671381) at its MIC[5]. At its MIC, SQ109 can reduce intracellular M. tuberculosis by 99%[2][5]. While specific intracellular activity data for this compound was not found in the reviewed literature, its potent in vitro activity suggests it is likely to be active in this setting.

In Vivo Efficacy

Both compounds have shown promise in murine models of tuberculosis, demonstrating their potential for in vivo application.

This compound: An analogue of this compound demonstrated efficacy in a murine model of TB infection[1]. Another study reported that this compound can decrease the infection liability in a murine model with an ED99 of 49 mg/Kg[4].

SQ109: SQ109 has been more extensively studied in vivo. At a dose of 10 mg/kg, it was efficacious in both screening and chronic models of TB in mice[5]. Furthermore, when replacing ethambutol in the standard four-drug regimen, SQ109 significantly improved the overall efficacy in a mouse model of TB, leading to a greater reduction in bacterial load in the lungs[5][6].

Table 2: Summary of In Vivo Efficacy in Murine Models

CompoundModelDosageKey FindingsReference
This compound analogue (17)Murine model of TB infectionNot specifiedEfficacious in reducing bacterial load.[1]
This compoundMurine model of Mtb infectionED99 of 49 mg/KgDecreased infection liability.[4]
SQ109Chronic murine TB model10 mg/kgReduced lung CFU by over 1.5 to 2 log10, similar to ethambutol at 100 mg/kg.[6]
SQ109 (in combination)Murine model of TB10 mg/kg (replacing EMB)Significantly better elimination of bacteria from the lung compared to the standard regimen.[5]

Mechanism of Action: A Shared Target with a Twist

Both this compound and SQ109 exert their primary anti-tubercular effect by inhibiting MmpL3. This transporter is crucial for flipping trehalose monomycolate (TMM), a precursor to mycolic acids, across the inner mycobacterial membrane. By blocking this process, these inhibitors disrupt the synthesis of the outer mycomembrane, leading to bacterial death.

SQ109, however, appears to have a dual mechanism of action. In addition to directly targeting MmpL3, it has been shown to disrupt the proton motive force (PMF) across the mycobacterial membrane. This broader activity may contribute to its potent bactericidal effects.

MmpL3_Inhibition cluster_membrane Mycobacterial Inner Membrane MmpL3 MmpL3 Transporter TMM_peri TMM (Periplasm) MmpL3->TMM_peri TMM_cyto Trehalose Monomycolate (TMM) (Cytoplasm) TMM_cyto->MmpL3 Transport Mycolic_Acid_Syn Mycolic Acid Synthesis TMM_peri->Mycolic_Acid_Syn Incorporation Cell_Wall Cell Wall Integrity Mycolic_Acid_Syn->Cell_Wall This compound This compound This compound->MmpL3 Inhibition SQ109 SQ109 SQ109->MmpL3 Inhibition PMF_disruption Proton Motive Force Disruption SQ109->PMF_disruption

Caption: Mechanism of MmpL3 inhibition by this compound and SQ109.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to evaluate the efficacy of MmpL3 inhibitors.

In Vitro Susceptibility Testing: Resazurin (B115843) Microtiter Assay (REMA)

This colorimetric assay is a common method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.

  • Preparation of Mycobacterial Inoculum: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase. The culture is then diluted to a standardized concentration.

  • Drug Dilution: The test compounds (this compound, SQ109) are serially diluted in a 96-well microtiter plate.

  • Inoculation and Incubation: The diluted mycobacterial suspension is added to each well. The plate is sealed and incubated at 37°C for 7 days.

  • Resazurin Addition: A solution of resazurin is added to each well, and the plate is incubated for another 24-48 hours.

  • Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.[8][9][10][11][12]

Intracellular Activity Assay in Macrophages

This assay assesses the ability of a compound to kill mycobacteria within host cells.

  • Macrophage Culture and Differentiation: A human or murine macrophage cell line (e.g., THP-1) is cultured and differentiated into a macrophage-like state.

  • Infection: Differentiated macrophages are infected with M. tuberculosis at a specific multiplicity of infection (MOI).

  • Compound Treatment: After phagocytosis, extracellular bacteria are removed, and the infected cells are treated with various concentrations of the test compounds.

  • Lysis and Viability Assessment: After a set incubation period (e.g., 3-5 days), the macrophages are lysed, and the number of viable intracellular bacteria is determined by plating for colony-forming units (CFU) or by using a reporter strain (e.g., luciferase-expressing M. tuberculosis).[13][14]

In Vivo Efficacy in a Murine Model of Chronic Tuberculosis

This model evaluates the therapeutic potential of a compound in a living organism.

  • Infection: Mice (e.g., BALB/c or C57BL/6) are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a chronic infection in the lungs.

  • Treatment: Several weeks post-infection, mice are treated with the test compounds (e.g., via oral gavage) daily for a specified duration (e.g., 4-8 weeks). A control group receives a vehicle.

  • Assessment of Bacterial Load: At the end of the treatment period, mice are euthanized, and their lungs and spleens are homogenized. The bacterial load is quantified by plating serial dilutions of the homogenates on selective agar (B569324) to determine the number of CFUs.[2][5][6][15][16][17][18]

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A MIC Determination (REMA) B Intracellular Activity (Macrophage Assay) A->B C Cytotoxicity Assay A->C D Murine Model of TB Infection B->D C->D Toxicity Check E Compound Administration D->E F Assessment of Bacterial Load (CFU) E->F End Lead Candidate Selection F->End Start Compound Synthesis (this compound / SQ109) Start->A

Caption: General experimental workflow for evaluating MmpL3 inhibitors.

Conclusion

Both this compound and SQ109 are highly promising MmpL3 inhibitors with potent anti-tubercular activity. While this compound and its analogues show remarkable in vitro potency, SQ109 benefits from more extensive in vivo and clinical data, as well as a potential dual mechanism of action. The data presented in this guide underscores the potential of MmpL3 as a key target for novel TB therapies. Further head-to-head comparative studies are warranted to definitively establish the superior candidate for clinical development. This guide serves as a valuable resource for researchers in the field, providing a structured overview to inform future research and development efforts in the fight against tuberculosis.

References

BM635 and its Analogues: A Comparative Analysis of Anti-Tuberculosis Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the global fight against tuberculosis (TB), the discovery and development of novel anti-mycobacterial agents with unique mechanisms of action are paramount. One such promising class of compounds is the 1,5-diarylpyrroles, with BM635 emerging as a significant hit compound. This guide provides a comparative study of this compound and its analogues, focusing on their anti-tuberculosis activity, supported by experimental data and detailed methodologies. The primary audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Mechanism of Action: Targeting MmpL3

This compound and its analogues exert their anti-tuberculosis effect by targeting the Mycobacterium tuberculosis membrane protein Large 3 (MmpL3).[1][2] MmpL3 is a crucial transporter protein responsible for the export of trehalose (B1683222) monomycolates (TMM), essential precursors for the biosynthesis of mycolic acids.[1][3] Mycolic acids are major components of the mycobacterial cell wall, providing a unique and impermeable barrier that is critical for the bacterium's survival and virulence.[4] By inhibiting MmpL3, these compounds disrupt the mycolic acid transport system, leading to the accumulation of TMM within the bacterium and ultimately inhibiting cell wall synthesis, resulting in bactericidal activity.[1][3] This targeted mechanism of action is distinct from many current first- and second-line TB drugs, making this class of compounds particularly interesting for combating drug-resistant strains.[5]

MmpL3_Pathway cluster_cell_wall Mycobacterial Cell Wall cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm Mycolic Acids Mycolic Acids Arabinogalactan Arabinogalactan Peptidoglycan Peptidoglycan MmpL3 MmpL3 Transporter MmpL3->Mycolic Acids Export & Incorporation TMM Precursors TMM Precursors TMM Trehalose Monomycolate (TMM) TMM Precursors->TMM Synthesis TMM->MmpL3 Transport This compound This compound & Analogues This compound->MmpL3 Inhibition

Caption: Inhibition of the MmpL3-mediated mycolic acid transport pathway by this compound and its analogues.

Comparative Anti-TB Activity and Cytotoxicity

A systematic hit-to-lead campaign has led to the development of several this compound analogues with improved physicochemical properties and potent anti-TB activity. The following table summarizes the in vitro activity of this compound and some of its key analogues against Mycobacterium tuberculosis H37Rv, along with their cytotoxicity against mammalian cell lines, which is crucial for determining their therapeutic potential. The Selectivity Index (SI), the ratio of cytotoxicity to anti-mycobacterial activity, is a key indicator of a compound's specificity.

CompoundR Group ModificationMIC (µM) against M. tb H37RvCytotoxicity (CC50 in µM) on Vero cellsSelectivity Index (SI = CC50/MIC)
This compound (Reference Compound)0.12>10>83
Analogue 17 4-((1-isopropyl-5-(4-isopropylphenyl)-2-methyl-1H-pyrrol-3-yl)methyl)morpholine0.1520133
BM212 1,5-diaryl-2-methyl-3-(4-methylpiperazin-1-yl)methyl-pyrrole5.0 (replicating), 18.5 (non-replicating)Not specifiedNot specified
BM859 1,5-diarylpyrazole0.3Not specifiedNot specified

Note: Data compiled from multiple sources.[1][2][3][6] The MIC is the minimum inhibitory concentration required to inhibit 99% of bacterial growth.

Analogue 17, for instance, demonstrates excellent activity against drug-sensitive M. tuberculosis strains with an MIC of 0.15 µM and a high selectivity index of 133.[2] This indicates a favorable therapeutic window. Furthermore, this analogue has shown efficacy in a murine model of TB infection, highlighting its potential for in vivo applications.[1][2] BM212, another analogue, has shown activity against both replicating and non-replicating bacilli, which is a significant advantage for targeting persistent forms of the bacteria.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data.

1. Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis

The anti-mycobacterial activity of the compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using a microplate-based assay, such as the Microplate Alamar Blue Assay (MABA).

  • Bacterial Strain: Mycobacterium tuberculosis H37Rv (ATCC 27294).

  • Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC), and 0.05% (v/v) Tween 80.

  • Assay Procedure:

    • The compounds are serially diluted in Middlebrook 7H9 broth in a 96-well microplate.

    • A standardized inoculum of M. tuberculosis H37Rv is added to each well.

    • The plates are incubated at 37°C for 5-7 days.

    • Following incubation, a solution of Alamar Blue and Tween 80 is added to each well.

    • The plates are re-incubated for 24 hours.

    • The MIC is defined as the lowest concentration of the compound that prevents a color change of the Alamar Blue reagent from blue to pink, indicating inhibition of bacterial growth.

2. Cytotoxicity Assay

The cytotoxicity of the compounds is assessed against a mammalian cell line, such as Vero (African green monkey kidney) cells, to determine their potential toxicity to host cells.

  • Cell Line: Vero cells (ATCC CCL-81).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Assay Procedure:

    • Vero cells are seeded in a 96-well plate and incubated for 24 hours to allow for cell attachment.

    • The compounds are serially diluted in the culture medium and added to the cells.

    • The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • Cell viability is determined using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • The CC50 (half-maximal cytotoxic concentration) is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Compound_Synthesis Compound Synthesis (this compound & Analogues) MIC_Assay MIC Assay (M. tuberculosis H37Rv) Compound_Synthesis->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (Vero Cells) Compound_Synthesis->Cytotoxicity_Assay SI_Calculation Selectivity Index (SI) Calculation MIC_Assay->SI_Calculation Cytotoxicity_Assay->SI_Calculation Lead_Selection Lead Compound Selection SI_Calculation->Lead_Selection Murine_Model Murine Model of TB Infection Lead_Selection->Murine_Model Efficacy_Study In Vivo Efficacy Study (CFU Reduction) Murine_Model->Efficacy_Study

Caption: General experimental workflow for the evaluation of anti-TB activity of this compound and its analogues.

Conclusion

The 1,5-diarylpyrrole class of compounds, represented by this compound and its analogues, holds significant promise as a new generation of anti-tuberculosis agents. Their novel mechanism of action, targeting the essential MmpL3 transporter, makes them effective against drug-sensitive strains and potentially against drug-resistant forms of M. tuberculosis. The systematic modification of the this compound scaffold has led to the identification of analogues with improved drug-like properties, potent in vitro activity, and promising in vivo efficacy. Further research and development of this compound class are warranted to fully explore their therapeutic potential in the fight against tuberculosis.

References

A Comparative Analysis of BM635 and First-Line Tuberculosis Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the novel anti-tuberculosis compound BM635 and the standard first-line drugs: isoniazid, rifampicin, pyrazinamide, and ethambutol. This document synthesizes available preclinical data on their mechanisms of action, in vitro and in vivo efficacy, and safety profiles, supported by detailed experimental protocols and visualizations to facilitate a deeper understanding of their therapeutic potential.

Executive Summary

Tuberculosis (TB) remains a global health crisis, necessitating the development of new, more effective treatments. This compound, a novel pyrrole (B145914) derivative, has emerged as a promising candidate, exhibiting potent activity against Mycobacterium tuberculosis (M. tb), including drug-sensitive strains. This guide offers a side-by-side comparison of this compound with the cornerstones of current TB therapy, highlighting its unique mechanism of action and potential advantages.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data for this compound and the first-line anti-TB drugs. It is important to note that the data for this compound and its analogue are from separate studies and not from direct head-to-head comparisons with all first-line drugs under identical conditions.

Table 1: In Vitro Efficacy against M. tuberculosis H37Rv

DrugTargetMIC (µM)MIC (µg/mL)
This compound analogue (17) MmpL30.15[1]-
Isoniazid InhA (Mycolic Acid Synthesis)0.03 - 0.06 mg/liter0.03 - 0.06[2]
Rifampicin RNA Polymerase0.12 - 0.25 mg/liter0.12 - 0.25[2]
Pyrazinamide Unknown (requires acidic pH)12.5 (at pH 5.8)[3]-
Ethambutol Arabinosyl Transferase0.5 - 2.0-

Note: MIC values for first-line drugs can vary between studies and strains.

Table 2: In Vivo Efficacy in Murine Models of Tuberculosis

DrugAnimal ModelEfficacy EndpointResult
This compound analogue MouseED₉₉ (Effective Dose, 99%)49 mg/Kg[4]
Isoniazid MouseReduction in lung CFUHighly effective[5]
Rifampicin MouseReduction in lung CFUEffective[5]
Pyrazinamide MouseSterilizing activityEffective[6]
Ethambutol MouseReduction in lung CFUModerately effective[5]

Table 3: Safety Profile

DrugCytotoxicity (IC₅₀)Common Adverse Effects
This compound Data not availablePotential for cardiotoxicity (hERG channel inhibition)[4]
Isoniazid > 25 µM (HepG2 cells, for derivatives)[7]Hepatotoxicity, peripheral neuropathy
Rifampicin -Hepatotoxicity, drug interactions (cytochrome P450 induction)
Pyrazinamide -Hepatotoxicity, hyperuricemia
Ethambutol -Optic neuritis

Mechanism of Action: A Tale of Different Targets

The first-line TB drugs employ diverse mechanisms to combat M. tb. In contrast, this compound introduces a novel approach by targeting the essential mycobacterial membrane protein Large 3 (MmpL3).

First-Line Drugs: Established Pathways of Inhibition
  • Isoniazid : A prodrug activated by the mycobacterial catalase-peroxidase KatG. The activated form inhibits InhA, an enoyl-acyl carrier protein reductase, thereby blocking mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[8]

  • Rifampicin : Inhibits the DNA-dependent RNA polymerase, preventing transcription and subsequent protein synthesis.

  • Pyrazinamide : Another prodrug that is converted to its active form, pyrazinoic acid, in acidic environments. Its exact target remains debated, but it is thought to disrupt membrane transport and energy production.[3]

  • Ethambutol : Inhibits arabinosyl transferases, enzymes involved in the synthesis of arabinogalactan, another key component of the mycobacterial cell wall.

This compound: Targeting a Novel Vulnerability

This compound acts as a potent inhibitor of MmpL3, a transporter protein essential for the export of trehalose (B1683222) monomycolate (TMM), a precursor for mycolic acid synthesis and the formation of the outer membrane of M. tb.[9][10] By blocking MmpL3, this compound effectively halts the construction of the mycobacterial cell envelope, leading to bacterial death.[10]

Signaling and Experimental Workflow Diagrams

To visually represent the complex processes involved, the following diagrams have been generated using Graphviz.

G Simplified Mechanism of Action of First-Line TB Drugs and this compound cluster_first_line First-Line TB Drugs cluster_this compound This compound cluster_targets Bacterial Targets cluster_processes Inhibited Cellular Processes Isoniazid Isoniazid InhA InhA Isoniazid->InhA inhibits Rifampicin Rifampicin RNAP RNA Polymerase Rifampicin->RNAP inhibits Pyrazinamide Pyrazinamide Membrane Membrane Transport & Energy Production Pyrazinamide->Membrane disrupts Ethambutol Ethambutol ArabinosylT Arabinosyl Transferase Ethambutol->ArabinosylT inhibits This compound This compound MmpL3 MmpL3 This compound->MmpL3 inhibits MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid disrupts Transcription Transcription RNAP->Transcription blocks Energy Metabolic Disruption Membrane->Energy impairs Arabinogalactan Arabinogalactan Synthesis ArabinosylT->Arabinogalactan disrupts TMM_Transport Trehalose Monomycolate Transport MmpL3->TMM_Transport blocks CellWall Mycobacterial Cell Wall Disruption MycolicAcid->CellWall Arabinogalactan->CellWall TMM_Transport->CellWall

Caption: Mechanisms of action for first-line TB drugs and this compound.

G Experimental Workflow for In Vitro Drug Susceptibility Testing A Prepare M. tuberculosis inoculum (e.g., H37Rv strain) C Inoculate plates with M. tuberculosis suspension A->C B Prepare serial dilutions of test compounds (this compound, first-line drugs) in 96-well plates B->C D Incubate plates at 37°C C->D E Add viability indicator (e.g., Resazurin, MTT) D->E F Read results (colorimetric or fluorometric) E->F G Determine Minimum Inhibitory Concentration (MIC) F->G G Experimental Workflow for Intracellular Efficacy Assay A Culture and differentiate macrophages (e.g., THP-1 cells) B Infect macrophages with M. tuberculosis A->B C Treat infected macrophages with serial dilutions of test compounds B->C D Incubate for a defined period C->D E Lyse macrophages and plate for Colony Forming Unit (CFU) enumeration D->E F Determine intracellular drug efficacy (reduction in CFU) E->F

References

BM635: A Comparative Analysis of a Novel Anti-Tuberculosis Candidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo activity of BM635, a promising anti-tuberculosis agent, with current first-line treatments and another investigational drug, SQ109. This compound and its analogues are part of a new class of anti-TB compounds that inhibit the essential mycobacterial membrane protein Large 3 (MmpL3), a transporter crucial for the formation of the mycobacterial cell wall.[1][2] This guide synthesizes available experimental data to offer an objective evaluation of this compound's potential in the landscape of tuberculosis drug development.

In Vitro Activity: Potent Inhibition of Mycobacterium tuberculosis

This compound has demonstrated potent in vitro activity against the virulent H37Rv strain of Mycobacterium tuberculosis. This section presents a comparative summary of its Minimum Inhibitory Concentration (MIC) alongside standard first-line anti-TB drugs and the clinical-stage MmpL3 inhibitor, SQ109.

CompoundTargetMIC (µM) against M. tuberculosis H37RvReference
This compound MmpL30.12[3]
Analogue 17 (this compound analogue) MmpL30.15[1][2]
SQ109 MmpL3 and other targets~0.64 (bactericidal concentration)[4]
Isoniazid (B1672263) InhA0.03 - 0.12 (mg/L)[5]
Rifampicin (B610482) RpoB0.06 - 0.125 (mg/L)[6]

Note: MIC values for Isoniazid and Rifampicin are presented in mg/L as commonly reported in literature for these drugs. Direct molar comparisons should be made with caution due to differences in molecular weights. The data indicates that this compound and its analogue 17 exhibit potent sub-micromolar activity against M. tuberculosis.

In Vivo Efficacy: Promising Results in Murine Models

Preclinical studies in murine models of tuberculosis infection have shown the potential of this compound analogues. This section compares the in vivo efficacy of a potent this compound analogue with the established anti-TB drug Isoniazid and the investigational drug SQ109.

CompoundAnimal ModelDosing RegimenEfficacy EndpointResultReference
Analogue 17 (this compound analogue) Acute murine TB infection modelNot specifiedED₉₉ (Effective Dose, 99%)49 mg/kg[2]
SQ109 M. tuberculosis-infected C57BL/6 mice0.1–25 mg/kg/day (oral, 28 days)Reduction in bacterial load (spleen and lung)Dose-dependent reduction, comparable to Ethambutol at 100 mg/kg/day[7]
Isoniazid M. tuberculosis-infected C57BL/6 mice25 mg/kg/dayReduction in bacterial load (spleen and lung)More potent than SQ109 at the tested doses[7]

The in vivo data suggests that the this compound analogue, compound 17, is effective in a mouse model of TB infection.[2] While a direct comparison with first-line drugs was not available in the same study, the reported ED₉₉ provides a benchmark for its potency. SQ109 has also demonstrated dose-dependent efficacy in reducing mycobacterial load in infected mice.[7]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental procedures discussed, the following diagrams are provided.

MmpL3_Inhibition_Pathway cluster_cell_wall Mycobacterial Cell Wall Synthesis cluster_inhibition Drug Action Mycolic_Acid_Precursors Mycolic Acid Precursors (in cytoplasm) MmpL3 MmpL3 Transporter (in inner membrane) Mycolic_Acid_Precursors->MmpL3 Transport Periplasm Periplasm MmpL3->Periplasm Export Cell_Wall_Assembly Cell Wall Assembly Periplasm->Cell_Wall_Assembly This compound This compound / SQ109 This compound->MmpL3 Inhibition

Caption: Mechanism of action of MmpL3 inhibitors like this compound and SQ109.

MIC_Determination_Workflow Start Start Prepare_Inoculum Prepare M. tuberculosis H37Rv Inoculum Start->Prepare_Inoculum Inoculate_Plates Inoculate 96-well Plates Prepare_Inoculum->Inoculate_Plates Serial_Dilutions Prepare Serial Dilutions of Test Compound Serial_Dilutions->Inoculate_Plates Incubate Incubate at 37°C Inoculate_Plates->Incubate Add_Indicator Add Resazurin (B115843) Indicator Incubate->Add_Indicator Read_Results Read Results (Color Change) Add_Indicator->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

In_Vivo_Efficacy_Workflow Start Start Infect_Mice Infect Mice with M. tuberculosis Start->Infect_Mice Administer_Compound Administer Test Compound (e.g., oral gavage) Infect_Mice->Administer_Compound Monitor_Mice Monitor Mice (Weight, Clinical Signs) Administer_Compound->Monitor_Mice Sacrifice_and_Harvest Sacrifice Mice and Harvest Lungs/Spleen Monitor_Mice->Sacrifice_and_Harvest Homogenize_Tissues Homogenize Tissues Sacrifice_and_Harvest->Homogenize_Tissues Plate_Dilutions Plate Serial Dilutions on Agar Homogenize_Tissues->Plate_Dilutions Count_CFU Count Colony Forming Units (CFU) Plate_Dilutions->Count_CFU End End Count_CFU->End

Caption: Workflow for in vivo efficacy testing in a murine TB model.

Experimental Protocols

In Vitro Minimum Inhibitory Concentration (MIC) Assay

The in vitro activity of the compounds against Mycobacterium tuberculosis H37Rv is typically determined using a broth microdilution method.[5][8][9]

  • Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to a standardized density (e.g., McFarland 0.5).[5] This is then further diluted to achieve the final inoculum concentration.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation: The standardized bacterial inoculum is added to each well containing the diluted compound. The plates are then incubated at 37°C for a specified period (typically 7 days).[8]

  • Readout: After incubation, a viability indicator such as resazurin is added to each well.[8][9] Metabolically active bacteria reduce the blue resazurin to pink resorufin. The MIC is determined as the lowest concentration of the compound that prevents this color change, indicating inhibition of bacterial growth.[8]

In Vivo Murine Model of Tuberculosis Infection

The in vivo efficacy of anti-tuberculosis compounds is commonly evaluated in a mouse model of infection.[10][11][12][13][14]

  • Infection: Mice (e.g., BALB/c or C57BL/6 strains) are infected with a low-dose aerosol of M. tuberculosis to establish a pulmonary infection.[10][12]

  • Compound Administration: Following a pre-determined period to allow the infection to establish, the test compounds are administered to the mice, typically via oral gavage, at various doses for a specified duration (e.g., 28 days).[7]

  • Monitoring: Throughout the treatment period, mice are monitored for clinical signs of illness and changes in body weight.

  • Efficacy Assessment: At the end of the treatment period, mice are euthanized, and their lungs and spleens are aseptically removed. The organs are homogenized, and serial dilutions of the homogenates are plated on nutrient agar. After incubation, the number of colony-forming units (CFU) is counted to determine the bacterial load in each organ. The efficacy of the compound is determined by the reduction in CFU counts compared to untreated control mice.[12]

Conclusion

This compound and its analogues represent a promising new class of anti-tuberculosis agents with potent in vitro activity and demonstrated in vivo efficacy in preclinical models. Their novel mechanism of action, targeting MmpL3, makes them attractive candidates for further development, particularly in the context of emerging drug resistance. Further head-to-head comparative studies with both standard and other investigational drugs will be crucial to fully elucidate their therapeutic potential and position them in the clinical landscape for tuberculosis treatment.

References

Evaluating the Selectivity of BM635 and its Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the selectivity index of the novel anti-tubercular agent BM635 and its derivatives. While initial interest may lie in its broader antimicrobial potential, current research predominantly supports its role as a potent anti-mycobacterial compound. This guide will clarify its established activity, detail the methodologies for evaluating its selectivity, and draw comparisons with other relevant compounds.

Introduction to this compound: A Novel Anti-Mycobacterial Agent

This compound is a promising small molecule inhibitor of the Mycobacterium tuberculosis mycolic acid transporter, MmpL3. It is a pyrrole-based compound, chemically identified as 4-((1-(4-fluorophenyl)-5-(4-isopropylphenyl)-2-methyl-1H-pyrrol-3-yl)methyl)morpholine. The primary therapeutic application of this compound and its derivatives is the treatment of tuberculosis (TB), including drug-sensitive strains.

It is critical to note that while the pyrrole (B145914) scaffold is present in numerous compounds with antiviral activity, there is currently no publicly available data to support the evaluation of this compound or its direct derivatives as antiviral agents. Therefore, this guide will focus on its well-documented anti-mycobacterial profile.

Understanding the Selectivity Index

The selectivity index (SI) is a crucial parameter in drug discovery that measures the window between a compound's therapeutic effect and its toxicity to host cells. A higher SI value indicates a more promising drug candidate, as it suggests the compound is more effective at targeting the pathogen while causing less harm to the host. The SI is calculated using the following formula:

SI = CC50 / EC50

Where:

  • CC50 (50% Cytotoxic Concentration): The concentration of a compound that causes a 50% reduction in the viability of host cells.

  • EC50 (50% Effective Concentration): The concentration of a compound that inhibits 50% of the pathogen's activity (e.g., viral replication or bacterial growth). For anti-bacterial agents, this is often represented by the Minimum Inhibitory Concentration (MIC).

Experimental Protocols for Determining the Selectivity Index

The determination of the selectivity index involves two key experimental components: cytotoxicity assays to determine the CC50 and activity assays to determine the EC50 or MIC.

Cytotoxicity Assays (CC50 Determination)

A variety of in vitro assays can be employed to measure the cytotoxicity of a compound on a relevant host cell line (e.g., Vero cells, A549 cells). A common method is the MTT assay.

MTT Assay Protocol:

  • Cell Seeding: Host cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The compound of interest (e.g., this compound derivative) is serially diluted to various concentrations and added to the wells containing the cells. Control wells with untreated cells and a vehicle control are also included.

  • Incubation: The plate is incubated for a period that allows for the assessment of cytotoxicity, typically 24 to 72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan (B1609692) Solubilization: After a further incubation period, the resulting formazan crystals (formed by metabolically active cells) are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • CC50 Calculation: The absorbance values are plotted against the compound concentrations, and the CC50 is calculated as the concentration that reduces cell viability by 50% compared to the untreated control.

Anti-Mycobacterial Activity Assays (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For Mycobacterium tuberculosis, a common method is the microplate Alamar Blue assay (MABA).

Microplate Alamar Blue Assay (MABA) Protocol:

  • Compound Preparation: The test compound is serially diluted in a 96-well microplate.

  • Bacterial Inoculation: A standardized inoculum of Mycobacterium tuberculosis (e.g., H37Rv strain) is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for several days to allow for bacterial growth.

  • Alamar Blue Addition: A solution of Alamar Blue (resazurin) is added to each well.

  • Incubation and Reading: The plates are incubated for another 24 hours. A color change from blue (no growth) to pink (growth) indicates bacterial viability.

  • MIC Determination: The MIC is determined as the lowest compound concentration that prevents the color change.

Quantitative Data on this compound Derivatives and Comparators

CompoundTargetMIC (µM)CC50 (µM)Selectivity Index (SI)
This compound Derivative (Compound 17) MmpL3 0.15 >20 >133
IsoniazidInhA~0.2>1000>5000
RifampicinRNA Polymerase~0.02~50~2500
BedaquilineATP Synthase~0.03~10~333

Note: The CC50 for the this compound derivative was reported as greater than 20 µM, leading to a calculated SI of greater than 133. The MIC and CC50 values for comparator drugs are approximate and can vary depending on the specific assay conditions and cell lines used.

Visualizing Key Processes and Pathways

Experimental Workflow for Selectivity Index Determination

G cluster_0 Cytotoxicity Assay cluster_1 Antimicrobial Activity Assay A Seed Host Cells B Add Serial Dilutions of Compound A->B C Incubate B->C D Perform Viability Assay (e.g., MTT) C->D E Measure Signal D->E F Calculate CC50 E->F SI Calculate Selectivity Index (SI = CC50 / EC50) F->SI G Prepare Serial Dilutions of Compound H Inoculate with Pathogen G->H I Incubate H->I J Assess Pathogen Viability I->J K Determine EC50 / MIC J->K K->SI

Caption: Workflow for Determining the Selectivity Index.

Signaling Pathway: Mechanism of Action of this compound

G cluster_Mtb Mycobacterium tuberculosis cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm / Outer Membrane TMM_syn Trehalose Monomycolate (TMM) Synthesis MmpL3 MmpL3 Transporter TMM_syn->MmpL3 TMM CellWall Mycolic Acid Layer (Cell Wall Synthesis) MmpL3->CellWall TMM Transport Inhibition Inhibition This compound This compound This compound->MmpL3

Validating MmpL3 as the Primary Target of the Novel Antitubercular Agent BM635 Through Mutant Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potent MmpL3 inhibitor BM635 with other key MmpL3 inhibitors. It leverages experimental data from mutant studies to validate the Mycobacterial membrane protein Large 3 (MmpL3) as the primary target of this compound class and outlines the methodologies for such validation.

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel drugs acting on new targets.[1] MmpL3, an essential transporter responsible for exporting trehalose (B1683222) monomycolate (TMM), a crucial precursor for the mycobacterial outer membrane, has been identified as a promising target for novel anti-tuberculosis therapies.[2][3] The 1,5-diarylpyrrole this compound is a potent inhibitor of MmpL3, demonstrating outstanding in vitro activity against Mtb.[1] This guide focuses on the validation of MmpL3 as the primary target for this compound and its analogues through the analysis of resistant mutants.

Comparative Efficacy of MmpL3 Inhibitors

A primary method for validating the target of a novel antimicrobial compound is the generation and characterization of resistant mutants. A significant increase in the minimum inhibitory concentration (MIC) of a compound against mutants with specific mutations in the putative target gene provides strong evidence of on-target activity.

While specific resistance data for this compound is not extensively published, data from its close analogue, BM212, and other MmpL3 inhibitors robustly validate this approach.

CompoundStrainGenotypeMIC (µM)Fold Change in MICReference
This compound M. tuberculosis H37RvWild-Type0.12-[1]
BM212 M. tuberculosis H37RvWild-Type~2.0 (converted from 20 µg/ml)-[4]
M. tuberculosis MutantMmpL3 L215S~20 (converted from 20 µg/ml)10[4]
Spiral Amine (IDR-0033216) M. tuberculosis H37RvWild-Type0.4-[1]
M. tuberculosis MutantMmpL3 F255L>100>250[1]
M. tuberculosis MutantMmpL3 Y252C>100>250[1]
Adamantyl Urea (AU1235) M. tuberculosis H37RvWild-Type0.1 - 0.4-[5]
M. tuberculosis F255L/V646M/F644IMmpL3 Mutant>1.6>4 - >16[1]
SQ109 M. tuberculosis H37RvWild-Type2.5-[5]
M. tuberculosis MutantsMmpL3 (various)Variablee.g., 3.3 - 5.5[5]

Experimental Protocols

Generation of Resistant Mutants

Spontaneous resistant mutants are typically generated by plating a large number of wild-type M. tuberculosis cells onto solid medium containing the inhibitor at a concentration several times its MIC.

  • Bacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and Tween 80 to mid-log phase.

  • Plating for Resistance: A high-density culture (e.g., 10^8 to 10^9 CFUs) is plated onto Middlebrook 7H10 solid agar (B569324) containing the MmpL3 inhibitor (e.g., this compound) at a concentration of 5-10 times the MIC.

  • Incubation: Plates are incubated at 37°C for 3-4 weeks until resistant colonies appear.

  • Isolation and Verification: Single colonies are picked, sub-cultured in drug-free medium, and then re-tested for resistance to confirm the phenotype. The frequency of resistance is calculated by dividing the number of resistant colonies by the total number of plated cells.[1][4]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using a microplate-based assay, such as the Microplate Alamar Blue Assay (MABA).

  • Preparation of Inoculum: A mid-log phase culture of M. tuberculosis (wild-type or mutant) is diluted to a standardized cell density.

  • Drug Dilution: The inhibitor is serially diluted in a 96-well microplate.

  • Inoculation: The standardized bacterial suspension is added to each well.

  • Incubation: The plates are incubated at 37°C for 5-7 days.

  • Reading Results: Alamar Blue and Tween 80 are added to each well, and the plate is incubated for another 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.[1]

Whole-Genome Sequencing (WGS) of Resistant Mutants

WGS is employed to identify the genetic basis of resistance.

  • Genomic DNA Extraction: High-quality genomic DNA is extracted from both the wild-type parent strain and the resistant mutants.

  • Library Preparation and Sequencing: DNA libraries are prepared and sequenced using a high-throughput sequencing platform.

  • Data Analysis: The sequencing reads from the resistant mutants are aligned to the reference genome of the wild-type strain to identify single nucleotide polymorphisms (SNPs), insertions, and deletions. Mutations in the mmpL3 gene are of primary interest.[4][6]

Visualizing the Target Validation Workflow and Mechanism

To elucidate the processes involved in validating MmpL3 as the target of this compound, the following diagrams illustrate the experimental workflow and the proposed mechanism of action.

G cluster_workflow Experimental Workflow for Target Validation start Start with Wild-Type M. tuberculosis culture Culture to high density start->culture plate Plate on medium with this compound (>5x MIC) culture->plate incubate Incubate for 3-4 weeks plate->incubate isolate Isolate resistant colonies incubate->isolate confirm_mic Confirm increased MIC vs. Wild-Type isolate->confirm_mic wgs Whole-Genome Sequencing isolate->wgs identify_mutation Identify mutations in mmpL3 gene wgs->identify_mutation

Workflow for isolating and characterizing this compound-resistant mutants.

The inhibition of MmpL3 disrupts the transport of TMM, a key precursor for the mycobacterial cell wall. This leads to the accumulation of TMM in the cytoplasm and ultimately, cell death.

G cluster_membrane Mycobacterial Inner Membrane MmpL3 MmpL3 Transporter TMM_out TMM MmpL3->TMM_out This compound This compound This compound->MmpL3 Inhibits TMM_in Trehalose Monomycolate (TMM) TMM_in->MmpL3 Transport CellWall Cell Wall Synthesis (Periplasm) TMM_out->CellWall Periplasm Periplasm Cytoplasm Cytoplasm

Mechanism of MmpL3 inhibition by this compound.

Conclusion

The validation of MmpL3 as the primary target of this compound is strongly supported by data from analogous compounds, which demonstrate that resistance is conferred by mutations within the mmpL3 gene.[4] This on-target activity, combined with the high potency of this compound, underscores its potential as a valuable candidate for further development in the fight against tuberculosis. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and validation of novel MmpL3 inhibitors. The use of resistant mutant studies remains a cornerstone in the preclinical validation of new antimicrobial drug targets.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.